molecular formula C25H24O8 B12347109 [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate

[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate

Cat. No.: B12347109
M. Wt: 452.5 g/mol
InChI Key: KNHHWZDKYCOHNT-UHFFFAOYSA-N
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Description

[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The presence of methoxy and ester functional groups further enhances its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoic acid with a suitable chromen-4-one derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization techniques are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound’s chromen-4-one core is known for its biological activities, including anti-inflammatory and antioxidant properties. Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown promising results in the treatment of conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] benzoate
  • [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-methoxybenzoate

Uniqueness

Compared to similar compounds, [3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate exhibits unique reactivity due to the presence of both methoxy and ester groups. This dual functionality allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H24O8

Molecular Weight

452.5 g/mol

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate

InChI

InChI=1S/C25H24O8/c1-29-18-5-3-4-16(12-18)25(28)33-19-10-11-20-21(13-19)31-14-22(23(20)26)32-17-8-6-15(7-9-17)24(27)30-2/h3-9,12,14,19-21H,10-11,13H2,1-2H3

InChI Key

KNHHWZDKYCOHNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2CCC3C(C2)OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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